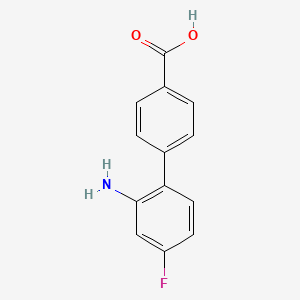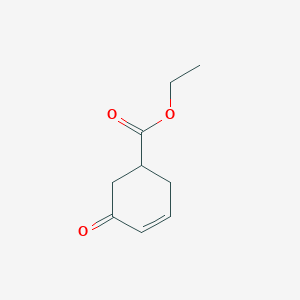![molecular formula C27H16BrF2NO B12615145 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole CAS No. 916144-60-0](/img/structure/B12615145.png)
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This particular compound features a bromine atom, two fluorophenyl groups, and a dihydropyrano ring fused to a carbazole core, contributing to its unique chemical characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the bromine and fluorophenyl groups through a series of substitution reactions. The dihydropyrano ring can be formed via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the bromine atom or the carbazole core, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated or hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, carbazole derivatives have shown potential in various applications, including as antiviral, anticancer, and antimicrobial agents. This compound’s specific structure may contribute to its activity in these areas, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
作用机制
The mechanism of action of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
9H-Carbazole: A simpler carbazole derivative without the bromine and fluorophenyl groups.
3,6-Dibromo-9H-carbazole: A carbazole derivative with two bromine atoms.
3,6-Difluoro-9H-carbazole: A carbazole derivative with two fluorine atoms.
Uniqueness
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is unique due to its combination of bromine, fluorophenyl groups, and the dihydropyrano ring. This specific structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
916144-60-0 |
|---|---|
分子式 |
C27H16BrF2NO |
分子量 |
488.3 g/mol |
IUPAC 名称 |
9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole |
InChI |
InChI=1S/C27H16BrF2NO/c28-18-5-10-21-22-11-12-25-23(26(22)31-24(21)15-18)13-14-27(32-25,16-1-6-19(29)7-2-16)17-3-8-20(30)9-4-17/h1-15,31H |
InChI 键 |
HINPRGRAMMKQKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2(C=CC3=C(O2)C=CC4=C3NC5=C4C=CC(=C5)Br)C6=CC=C(C=C6)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine](/img/structure/B12615067.png)
![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-14-naphthalen-2-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12615092.png)

![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12615107.png)

![(2S)-2-{[({4-[({[(1S)-1-carboxy-2-methylpropyl]carbamoyl}amino)methyl]phenyl}sulfonyl)carbamoyl]amino}-3-methylbutanoic acid (non-preferred name)](/img/structure/B12615114.png)

![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)
![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
